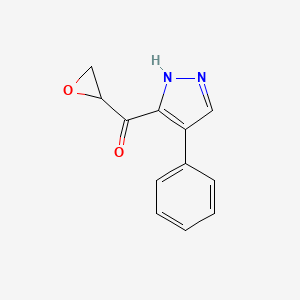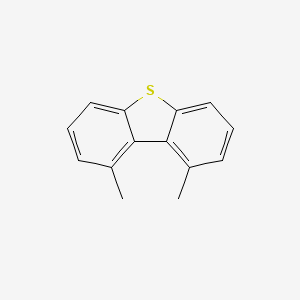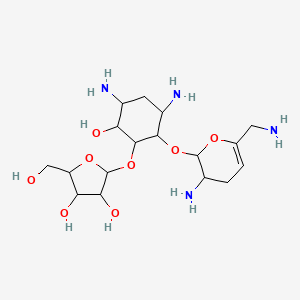
3',4'-Dideoxy-3'-eno-ribostamycin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3’,4’-Dideoxy-3’-eno-ribostamycin is an antibiotic compound produced by the strain of Streptomyces ribosidi-ficus AF-1 (PERM-P 2131). It exhibits activity against both gram-positive and gram-negative bacteria. The molecular formula of 3’,4’-Dideoxy-3’-eno-ribostamycin is C17H32N4O8, and it has a molecular weight of 420.46 g/mol.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 3’,4’-Dideoxy-3’-eno-ribostamycin is synthesized through a fermentation process involving the strain Streptomyces ribosidi-ficus AF-1. The fermentation is carried out under controlled conditions to optimize the yield and purity of the compound. The specific reaction conditions, such as temperature, pH, and nutrient composition, are carefully monitored to ensure the successful production of 3’,4’-Dideoxy-3’-eno-ribostamycin.
Industrial Production Methods: In industrial settings, the production of 3’,4’-Dideoxy-3’-eno-ribostamycin involves large-scale fermentation processes. The fermentation broth is subjected to downstream processing, which includes extraction, purification, and crystallization steps to obtain the final product. The industrial production methods are designed to maximize efficiency and cost-effectiveness while maintaining high product quality.
Analyse Chemischer Reaktionen
Types of Reactions: 3’,4’-Dideoxy-3’-eno-ribostamycin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions: Common reagents used in the chemical reactions of 3’,4’-Dideoxy-3’-eno-ribostamycin include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, solvent, and pH, are optimized to achieve the desired transformations.
Major Products Formed: The major products formed from the chemical reactions of 3’,4’-Dideoxy-3’-eno-ribostamycin include various derivatives with enhanced antibacterial properties
Wissenschaftliche Forschungsanwendungen
3’,4’-Dideoxy-3’-eno-ribostamycin has a wide range of scientific research applications. In chemistry, it is used as a model compound for studying the synthesis and modification of antibiotics. In biology, it is investigated for its antibacterial activity and potential use in treating bacterial infections. In medicine, 3’,4’-Dideoxy-3’-eno-ribostamycin is explored for its therapeutic potential and as a lead compound for developing new antibiotics. In industry, it is utilized in the production of antibacterial agents and other pharmaceutical products.
Wirkmechanismus
The mechanism of action of 3’,4’-Dideoxy-3’-eno-ribostamycin involves binding to bacterial ribosomes and inhibiting protein synthesis. This disruption of protein synthesis leads to the death of bacterial cells. The compound targets the 30S ribosomal subunit, preventing the formation of functional ribosomes and thereby inhibiting bacterial growth.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds to 3’,4’-Dideoxy-3’-eno-ribostamycin include other aminoglycoside antibiotics such as neomycin, kanamycin, and gentamicin. These compounds share structural similarities and exhibit similar mechanisms of action.
Uniqueness: What sets 3’,4’-Dideoxy-3’-eno-ribostamycin apart from other aminoglycoside antibiotics is its unique structure, which includes a 3’,4’-dideoxy-3’-eno modification. This structural modification enhances its antibacterial activity and makes it a valuable compound for further research and development.
Eigenschaften
CAS-Nummer |
78788-31-5 |
|---|---|
Molekularformel |
C17H32N4O8 |
Molekulargewicht |
420.5 g/mol |
IUPAC-Name |
2-[3,5-diamino-2-[[3-amino-6-(aminomethyl)-3,4-dihydro-2H-pyran-2-yl]oxy]-6-hydroxycyclohexyl]oxy-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C17H32N4O8/c18-4-6-1-2-7(19)16(26-6)28-14-9(21)3-8(20)11(23)15(14)29-17-13(25)12(24)10(5-22)27-17/h1,7-17,22-25H,2-5,18-21H2 |
InChI-Schlüssel |
HJWXBBYTSANIQZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1C=C(OC(C1N)OC2C(CC(C(C2OC3C(C(C(O3)CO)O)O)O)N)N)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


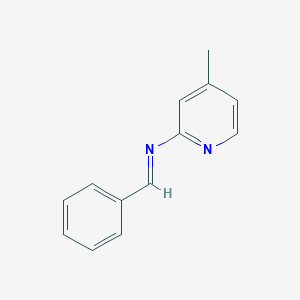
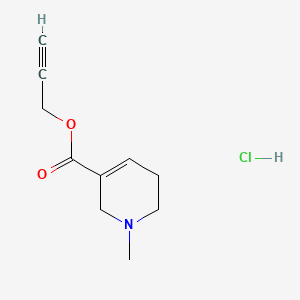
![6-methyl-4-(methylamino)furo[3,4-c]pyridin-3(1H)-one](/img/structure/B14143351.png)
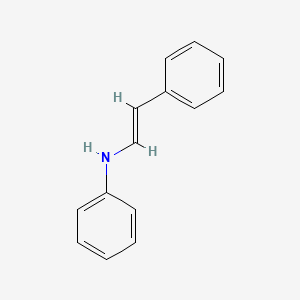
![(1R,3R,8R,12S,19E,25R)-5,14,26-trimethylspiro[2,10,13,17,24-pentaoxapentacyclo[23.2.1.03,8.08,26.012,14]octacosa-4,19,21-triene-27,2'-oxirane]-11,18,23-trione](/img/structure/B14143367.png)
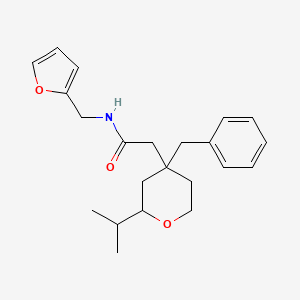
![4-methyl-6-oxo-6H-benzo[c]chromen-3-yl N-(tert-butoxycarbonyl)-L-valinate](/img/structure/B14143374.png)
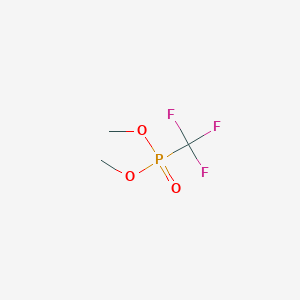
![Ethyl 2-[2-[(4-oxochromene-2-carbonyl)amino]-1,3-thiazol-4-yl]acetate](/img/structure/B14143403.png)
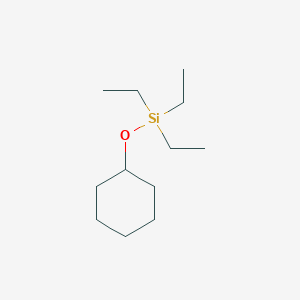
![5-methyl-N-[(Z)-[phenyl(pyridin-2-yl)methylidene]amino]pyridin-2-amine](/img/structure/B14143405.png)
